molecular formula C10H13NO2S3 B1240993 Varacin A

Varacin A

Cat. No. B1240993
M. Wt: 275.4 g/mol
InChI Key: UNCWRRPZMNUQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Varacin A is a natural product found in Polycitor with data available.

Scientific Research Applications

Anticancer Potentials

Varacin A and its analogs, like Varacin-1, demonstrate significant anticancer potentials. A study has shown that Varacin-1 induces p53-independent apoptosis in cancer cells via ROS-mediated reduction of XIAP. This apoptosis occurs through the extrinsic apoptosis pathway, involving caspase-8 activation. It's noteworthy that this action is independent of p53 status, making it potentially effective in p53-mutant human cancers (Zhou et al., 2018).

DNA-Cleaving Activities

Varacin has been found to cause DNA-cleavage efficiently in the presence of thiols and is promoted by acidic environments. This ability suggests its potential as an antitumor antibiotic (Lee, Chan, & Li, 2002).

Cancer Preventive Activity

The cytotoxic and cancer preventive activities of synthetic analogs of natural varacins have been explored. A study found that these compounds, particularly a synthetic varacin C analog, exhibit cancer preventive activity at doses substantially lower than their cytotoxic concentrations. This indicates potential for both treatment and prevention of cancer (Kuzmich et al., 2017).

Psychotropic and Anticataleptic Activities

A synthetic varacin analogue, TC-2153, has shown potential psychotropic and anticataleptic activities. It affects behavior and gene expression related to psychotropic drug action, such as BDNF (Brain-Derived Neurotrophic Factor) and CREB (cAMP response element-binding protein) in mice. This suggests its usefulness in psychopharmacology (Kulikov et al., 2012).

properties

Product Name

Varacin A

Molecular Formula

C10H13NO2S3

Molecular Weight

275.4 g/mol

IUPAC Name

2-(4,5-dimethoxy-1,2,3-benzotrithiol-7-yl)ethanamine

InChI

InChI=1S/C10H13NO2S3/c1-12-7-5-6(3-4-11)9-10(8(7)13-2)15-16-14-9/h5H,3-4,11H2,1-2H3

InChI Key

UNCWRRPZMNUQDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)CCN)SSS2)OC

synonyms

varacin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Varacin A
Reactant of Route 2
Varacin A
Reactant of Route 3
Varacin A
Reactant of Route 4
Varacin A
Reactant of Route 5
Varacin A
Reactant of Route 6
Varacin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.